Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core with an amino group and a propyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate carbonyl compound. This step often requires the use of a strong acid catalyst and elevated temperatures.
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Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzothiophene core with an amine under basic conditions.
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Esterification: : The final step involves the esterification of the carboxylic acid group with propanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : The compound can be reduced at the carbonyl group to form the corresponding alcohol. This reaction typically requires a reducing agent such as lithium aluminum hydride.
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Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring compounds makes it a candidate for the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the propyl ester may offer distinct advantages in terms of pharmacokinetics and pharmacodynamics, making it a compound of particular interest in drug development.
Properties
IUPAC Name |
propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-7-15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGJVHWIWPICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396227 | |
Record name | propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302561-09-7 | |
Record name | propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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